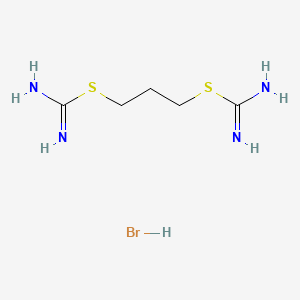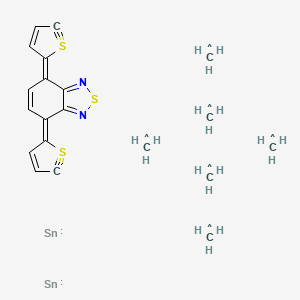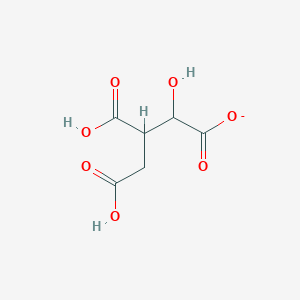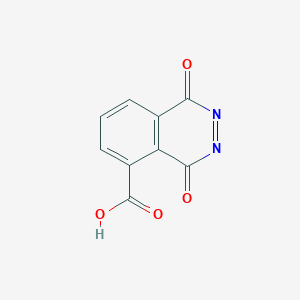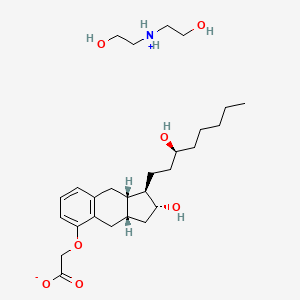
6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: is a chemical compound with the molecular formula C7H9N3O4S and a molecular weight of 231.23 g/mol . It is known for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol typically involves the alkylation of 4,6-dichloro-5-nitropyrimidine with propylthiol. The reaction is carried out in a mixed solvent system consisting of water and an organic solvent such as methanol, ethanol, or acetonitrile . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups in the precursor can be substituted with other nucleophiles such as thiols.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium thiolate or other nucleophiles are used under basic conditions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry .
Biology and Medicine: In the pharmaceutical industry, this compound is a key intermediate in the synthesis of ticagrelor, a medication that inhibits platelet aggregation and is used to prevent thrombotic events .
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes .
Wirkmechanismus
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivative, ticagrelor, works by inhibiting the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation . This action helps reduce the risk of clot formation, thereby preventing heart attacks and strokes.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: Used as a reactant in the synthesis of carba-nucleosides.
4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine: Another intermediate in the synthesis of ticagrelor.
Uniqueness: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is unique due to its specific role in the synthesis of ticagrelor. Its structural features, such as the nitro and propylthio groups, make it a valuable intermediate in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1315610-28-6 |
|---|---|
Molekularformel |
C7H9N3O4S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
5-nitro-2-propylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h4H,2-3H2,1H3,(H,8,9,11,12) |
InChI-Schlüssel |
KKCWQZSYOUMQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


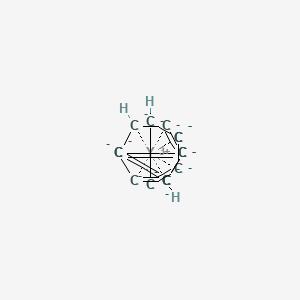
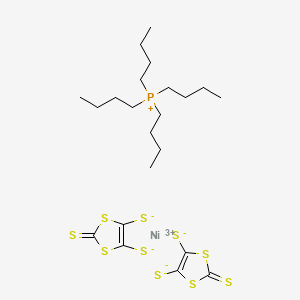
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
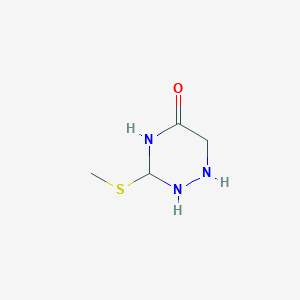
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

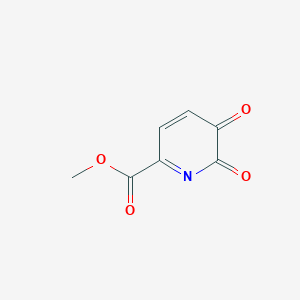
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

